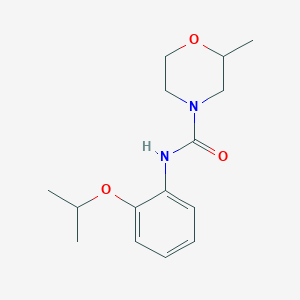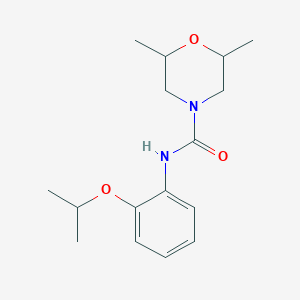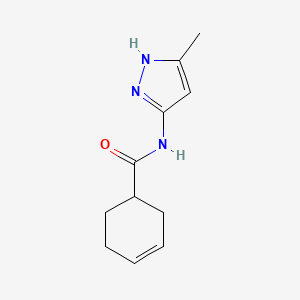
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide, also known as MCC950, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. MCC950 is a potent inhibitor of the NLRP3 inflammasome, a complex involved in the activation of inflammatory responses in the body.
Scientific Research Applications
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been used in a variety of scientific research applications, including the study of inflammatory diseases such as gout, type 2 diabetes, and Alzheimer's disease. In particular, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be effective in reducing the production of IL-1β, a cytokine involved in the inflammatory response. This has led to the investigation of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide as a potential therapeutic agent for the treatment of inflammatory diseases.
Mechanism of Action
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide works by inhibiting the NLRP3 inflammasome, a complex involved in the activation of inflammatory responses in the body. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). When activated, the NLRP3 inflammasome leads to the production of IL-1β, a cytokine involved in the inflammatory response. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein, preventing its activation.
Biochemical and Physiological Effects
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on the NLRP3 inflammasome, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to reduce the production of IL-18, another cytokine involved in the inflammatory response. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to tissue damage and inflammation. In animal studies, N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been shown to reduce the severity of inflammatory diseases such as gout and type 2 diabetes.
Advantages and Limitations for Lab Experiments
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has a number of advantages for use in lab experiments. Its high purity and yield make it a valuable tool for scientific research. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is also relatively stable, allowing for long-term storage and use. However, there are also limitations to its use. N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is a small molecule inhibitor and may not be effective in all experimental systems. In addition, the mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Future Directions
There are a number of future directions for research on N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of inflammatory diseases. Another area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Additionally, the mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, and further research is needed to fully elucidate its effects.
Synthesis Methods
The synthesis of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide involves a multi-step process that begins with the reaction of 5-methyl-1H-pyrazole with cyclohex-2-enone to form a pyrazolone intermediate. This intermediate is then treated with trifluoroacetic anhydride to form the corresponding amide. The resulting compound is then treated with a reducing agent to produce N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide. The synthesis of N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide has been optimized for high yield and purity, making it a valuable tool for scientific research.
properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-7-10(14-13-8)12-11(15)9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKXGJRVRMJAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

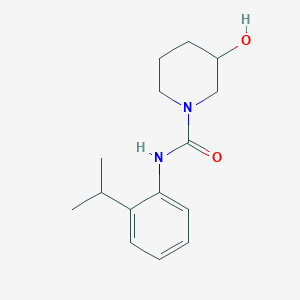



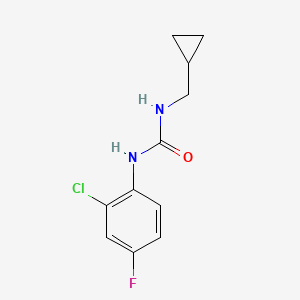
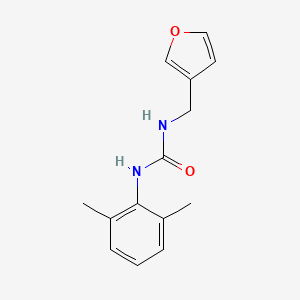
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
